2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol
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Overview
Description
2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol is a heterocyclic compound that has attracted significant attention due to its unique structural features and potential biological activities. This compound is part of the broader class of dihydrofuro[2,3-b]pyridines, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride. This reaction results in the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . Another approach involves the base-catalyzed cascade synthesis from N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines, using potassium hydroxide as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol undergoes various types of chemical reactions, including:
Reduction: The reduction of carbonyl groups using sodium borohydride.
Substitution: Reactions involving nucleophilic substitution at the pyridine ring.
Common Reagents and Conditions
Sodium Borohydride: Used for reduction reactions.
Potassium Hydroxide: Used as a catalyst in base-catalyzed cascade synthesis.
Major Products
The major products formed from these reactions include diastereoselective 2,3-diaryl-substituted derivatives and multi-substituted dihydrofuropyridine derivatives .
Scientific Research Applications
2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol has shown promise in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits potential biological activities, including acting as nicotinic receptor agonists.
Medicine: Investigated for its potential use in treating neurological disorders such as Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol involves its interaction with specific molecular targets, such as nicotinic receptors. The compound’s structural moiety is similar to that of naturally occurring nicotinic receptor agonists, which allows it to bind to these receptors and modulate their activity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine: Shares a similar core structure but lacks the methyl group at the 2-position.
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine: Another related compound with a pyrrolo ring instead of a furo ring.
Uniqueness
2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position enhances its stability and reactivity compared to its analogs .
Properties
IUPAC Name |
2-methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-7(10)6-3-2-4-9-8(6)11-5/h2-5,7,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAKKSZPTPYUKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(O1)N=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618190 |
Source
|
Record name | 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109275-04-9 |
Source
|
Record name | 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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